molecular formula C11H8N2S B8438425 3-Phenylimidazo[5,1-b]thiazole

3-Phenylimidazo[5,1-b]thiazole

Cat. No.: B8438425
M. Wt: 200.26 g/mol
InChI Key: AAISLHKMYUUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylimidazo[5,1-b]thiazole is a fused heterocyclic compound comprising an imidazole ring fused to a thiazole moiety at the [5,1-b] position, with a phenyl substituent at the 3-position.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-phenylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-7-14-11-6-12-8-13(10)11/h1-8H

InChI Key

AAISLHKMYUUJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=CN=CN32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Imidazo[2,1-b]thiazole Derivatives

Key Examples :

  • Levamisole [(6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole]: A clinically used antihelminthic and immunomodulatory agent .
  • 6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole : Exhibits potent COX-2 inhibition (IC₅₀ = 1.4 μM) .
  • VEGFR-targeted imidazo[2,1-b]thiazoles : Derivatives such as compound 5l show selective inhibition against MDA-MB-231 cancer cells, linked to angiogenesis suppression .

Structural and Functional Differences :

  • Substituent Effects : The phenyl group at position 3 may enhance lipophilicity and membrane permeability compared to substituents at other positions (e.g., position 6 in levamisole).

Table 1: Structural and Pharmacological Comparison of Imidazo-thiazole Derivatives

Compound Core Structure Substituents Key Activities References
3-Phenylimidazo[5,1-b]thiazole Imidazo[5,1-b]thiazole Phenyl at position 3 Inferred: Antimicrobial, anticancer (analog-based)
Levamisole Imidazo[2,1-b]thiazole Phenyl at position 6 Antihelminthic, immunomodulatory
6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl at position 6 COX-2 inhibition (IC₅₀ = 1.4 μM)

Pyrazolo[5,1-b]thiazole Derivatives

Key Features :

  • Pyrazolo[5,1-b]thiazoles replace the imidazole ring with pyrazole, retaining the thiazole fusion. These compounds demonstrate antimicrobial and anticancer activities but lack the nitrogen-rich imidazole moiety, which may reduce hydrogen-bonding interactions with targets .

Comparison with this compound :

  • Biological Activity : Pyrazolo[5,1-b]thiazoles show moderate anticancer activity (e.g., against HepG2 cells), but imidazo derivatives often exhibit higher potency due to enhanced target engagement .

Benzo-Fused Imidazothiazoles

Example : Chiral (R/S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole catalysts enable asymmetric synthesis of 1,5-benzothiazepines via chalcogen bonding .

Functional Contrast :

  • Applications : Benzo-fused derivatives are prioritized in catalysis and materials science, whereas this compound is more likely explored for pharmacological uses.
  • Conjugation Effects : The benzo group extends π-conjugation, lowering triplet energy levels in phosphorescent materials (e.g., Ir(III) complexes) .

Substituent-Driven Activity Variations

  • COX-2 Inhibition : 6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole derivatives achieve IC₅₀ values of ~1.4 μM, highlighting the importance of electron-withdrawing substituents .
  • Anticancer Selectivity : Imidazo[2,1-b]thiazoles with acetamide side chains (e.g., compound 5l ) show 10-fold selectivity for MDA-MB-231 over HepG2 cells, suggesting substituent-driven target specificity .

Table 2: Pharmacological Activity Comparison

Compound Target/Activity IC₅₀/EC₅₀ Model System References
6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole COX-2 inhibition 1.4 μM Murine COX-2 assay
Imidazo[2,1-b]thiazole derivative 5l VEGFR inhibition Not reported MDA-MB-231 cells
Pyrazolo[5,1-b]thiazole derivatives Anticancer Moderate HepG2, MCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.